molecular formula C9H14Cl2N2O B1662648 (S)-3-(Azetidin-2-ylmethoxy)pyridine dihydrochloride

(S)-3-(Azetidin-2-ylmethoxy)pyridine dihydrochloride

Cat. No.: B1662648
M. Wt: 237.12 g/mol
InChI Key: GVEVDINKRFDXFP-JZGIKJSDSA-N
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Description

. This compound is widely used in scientific research due to its potent and selective action on these receptors.

Mechanism of Action

Target of Action

A 85380 dihydrochloride is a high affinity and selective agonist for the α4β2 nicotinic acetylcholine receptor (nAChR) . The α4β2 nAChR is a type of neuronal nicotinic acetylcholine receptor present in the brain .

Mode of Action

A 85380 dihydrochloride interacts with its target, the α4β2 nAChR, by binding to it . This binding stimulates cation efflux in cells expressing the α4β2 nAChR . The interaction of A 85380 dihydrochloride with the α4β2 nAChR is dependent on calcium .

Biochemical Pathways

The primary biochemical pathway affected by A 85380 dihydrochloride is the nicotinic acetylcholine receptor pathway . By binding to the α4β2 nAChR, A 85380 dihydrochloride influences the flow of ions across the cell membrane, specifically causing an efflux of cations .

Pharmacokinetics

It is known that the compound is soluble in water and dmso .

Result of Action

The binding of A 85380 dihydrochloride to the α4β2 nAChR and the subsequent cation efflux can lead to changes in neuronal activity . This can have various effects at the molecular and cellular level, depending on the specific context within the nervous system.

Action Environment

The action, efficacy, and stability of A 85380 dihydrochloride can be influenced by various environmental factors. For instance, the presence of calcium is necessary for the compound’s interaction with the α4β2 nAChR . Additionally, the compound is hygroscopic, meaning it absorbs moisture from the air, which could potentially affect its stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of A 85380 dihydrochloride involves the reaction of 3-hydroxypyridine with (S)-2-azetidinemethanol under specific conditions to form the desired product . The reaction typically requires a base such as sodium hydride and an appropriate solvent like dimethylformamide (DMF). The product is then purified and converted to its dihydrochloride salt form.

Industrial Production Methods

While specific industrial production methods for A 85380 dihydrochloride are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

A 85380 dihydrochloride primarily undergoes substitution reactions due to the presence of the azetidine and pyridine rings . These reactions can be facilitated by various reagents and conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides and bases such as sodium hydride. Solvents like DMF or acetonitrile are often used.

    Oxidation and Reduction: While less common, oxidation and reduction reactions can be performed using agents like potassium permanganate or sodium borohydride, respectively.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives.

Properties

IUPAC Name

3-[[(2S)-azetidin-2-yl]methoxy]pyridine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O.2ClH/c1-2-9(6-10-4-1)12-7-8-3-5-11-8;;/h1-2,4,6,8,11H,3,5,7H2;2*1H/t8-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVEVDINKRFDXFP-JZGIKJSDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC1COC2=CN=CC=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN[C@@H]1COC2=CN=CC=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(S)-3-(Azetidin-2-ylmethoxy)pyridine dihydrochloride
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